molecular formula C23H25N3O6 B11219046 4-HO-2-Oxo-1-PR-N'-(2,4,5-trimethoxybenzylidene)1,2-2H-3-quinolinecarbohydrazide

4-HO-2-Oxo-1-PR-N'-(2,4,5-trimethoxybenzylidene)1,2-2H-3-quinolinecarbohydrazide

Cat. No.: B11219046
M. Wt: 439.5 g/mol
InChI Key: QJDPFZGOAGSPML-ZMOGYAJESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HO-2-Oxo-1-PR-N’-(2,4,5-trimethoxybenzylidene)1,2-2H-3-quinolinecarbohydrazide typically involves multiple steps. One common method includes the condensation of 2,4,5-trimethoxybenzaldehyde with quinoline-3-carbohydrazide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

4-HO-2-Oxo-1-PR-N’-(2,4,5-trimethoxybenzylidene)1,2-2H-3-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

4-HO-2-Oxo-1-PR-N’-(2,4,5-trimethoxybenzylidene)1,2-2H-3-quinolinecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-HO-2-Oxo-1-PR-N’-(2,4,5-trimethoxybenzylidene)1,2-2H-3-quinolinecarbohydrazide involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The hydrazide group can form covalent bonds with proteins, inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like quinoline-3-carbohydrazide share a similar core structure.

    Hydrazides: Compounds such as isoniazid have similar functional groups.

Uniqueness

What sets 4-HO-2-Oxo-1-PR-N’-(2,4,5-trimethoxybenzylidene)1,2-2H-3-quinolinecarbohydrazide apart is its combination of a quinoline core with a hydrazide functional group, along with the presence of methoxy groups on the benzylidene moiety. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

4-hydroxy-2-oxo-1-propyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]quinoline-3-carboxamide

InChI

InChI=1S/C23H25N3O6/c1-5-10-26-16-9-7-6-8-15(16)21(27)20(23(26)29)22(28)25-24-13-14-11-18(31-3)19(32-4)12-17(14)30-2/h6-9,11-13,27H,5,10H2,1-4H3,(H,25,28)/b24-13+

InChI Key

QJDPFZGOAGSPML-ZMOGYAJESA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC)O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=C(C=C3OC)OC)OC)O

Origin of Product

United States

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